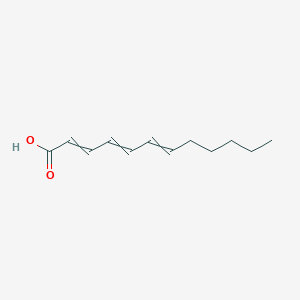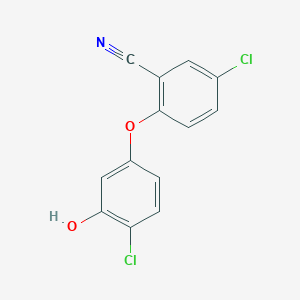
5-Chloro-2-(4-chloro-3-hydroxyphenoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(4-chloro-3-hydroxyphenoxy)benzonitrile is an organic compound with the molecular formula C13H7Cl2NO2 It is a derivative of benzonitrile and is characterized by the presence of chloro and hydroxyphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-chloro-3-hydroxyphenoxy)benzonitrile typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 5-chloro-2-nitrobenzonitrile with resorcinol in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically argon, and heated to around 125°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-chloro-3-hydroxyphenoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of a leaving group (such as a halogen) on the aromatic ring by a nucleophile.
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring by an electrophile.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the nitrile group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) under an inert atmosphere.
Electrophilic Aromatic Substitution: Various electrophiles such as halogens, nitrating agents, and sulfonating agents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products
Nucleophilic Aromatic Substitution: Substituted phenoxybenzonitriles.
Electrophilic Aromatic Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Corresponding carbonyl compounds.
Reduction: Corresponding amines.
Scientific Research Applications
5-Chloro-2-(4-chloro-3-hydroxyphenoxy)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-chloro-3-hydroxyphenoxy)benzonitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The hydroxy and nitrile groups may play a role in binding to these targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(3-hydroxyphenoxy)benzonitrile: Similar structure but with the hydroxy group in a different position.
5-Chloro-2-methoxybenzonitrile: Similar structure but with a methoxy group instead of a hydroxy group.
4-(Hydroxymethyl)benzonitrile: Similar structure but with a hydroxymethyl group instead of a hydroxyphenoxy group.
Uniqueness
5-Chloro-2-(4-chloro-3-hydroxyphenoxy)benzonitrile is unique due to the presence of both chloro and hydroxyphenoxy groups, which impart specific chemical and biological properties
Properties
CAS No. |
68534-36-1 |
|---|---|
Molecular Formula |
C13H7Cl2NO2 |
Molecular Weight |
280.10 g/mol |
IUPAC Name |
5-chloro-2-(4-chloro-3-hydroxyphenoxy)benzonitrile |
InChI |
InChI=1S/C13H7Cl2NO2/c14-9-1-4-13(8(5-9)7-16)18-10-2-3-11(15)12(17)6-10/h1-6,17H |
InChI Key |
VGWJFOZRUMFTLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)C#N)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[2-(2-Methoxyethoxy)ethoxy]methyl}benzene](/img/structure/B14466371.png)
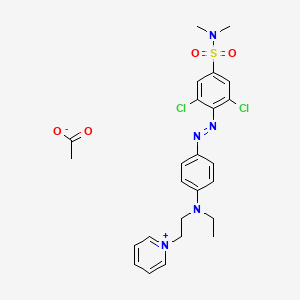
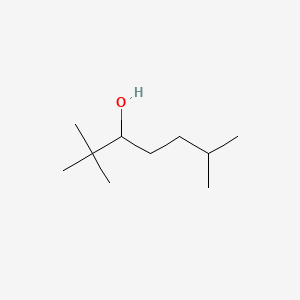
![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-6-[methyl[[2-(sulfooxy)ethyl]sulfonyl]amino]-](/img/structure/B14466394.png)
![1-Docosanone, 1-[2,3,4(or 3,4,5)-trihydroxyphenyl]-](/img/structure/B14466395.png)
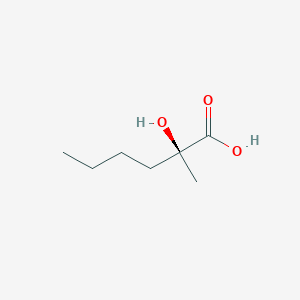



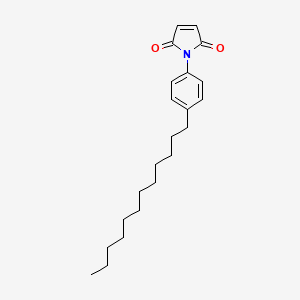
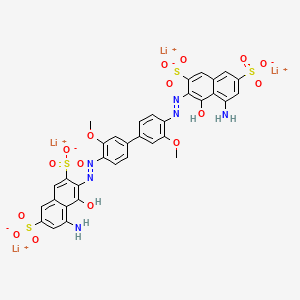
![Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester](/img/structure/B14466444.png)
